Cas no 2376621-43-9 (Bis[(3-fluorophenyl)methyl](methyl)amine)
amine structure](https://pt.kuujia.com/scimg/cas/2376621-43-9x500.png)
2376621-43-9 structure
Nome do Produto:Bis[(3-fluorophenyl)methyl](methyl)amine
Bis[(3-fluorophenyl)methyl](methyl)amine Propriedades químicas e físicas
Nomes e Identificadores
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- 2376621-43-9
- Bis[(3-fluorophenyl)methyl](methyl)amine
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- Inchi: 1S/C15H15F2N/c1-18(10-12-4-2-6-14(16)8-12)11-13-5-3-7-15(17)9-13/h2-9H,10-11H2,1H3
- Chave InChI: TZSHTDOQJWAFMF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CN(C)CC1C=CC=C(C=1)F
Propriedades Computadas
- Massa Exacta: 247.11725581g/mol
- Massa monoisotópica: 247.11725581g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 223
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.5
- Superfície polar topológica: 3.2Ų
Bis[(3-fluorophenyl)methyl](methyl)amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027JCE-25g |
Bis[(3-fluorophenyl)methyl](methyl)amine |
2376621-43-9 | 95% | 25g |
$2081.00 | 2024-05-23 | |
1PlusChem | 1P027JCE-250mg |
Bis[(3-fluorophenyl)methyl](methyl)amine |
2376621-43-9 | 95% | 250mg |
$136.00 | 2024-05-23 | |
1PlusChem | 1P027JCE-1g |
Bis[(3-fluorophenyl)methyl](methyl)amine |
2376621-43-9 | 95% | 1g |
$247.00 | 2024-05-23 | |
1PlusChem | 1P027JCE-5g |
Bis[(3-fluorophenyl)methyl](methyl)amine |
2376621-43-9 | 95% | 5g |
$709.00 | 2024-05-23 |
Bis[(3-fluorophenyl)methyl](methyl)amine Literatura Relacionada
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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